molecular formula C13H22BF4N B051107 Benzyltriethylammonium tetrafluoroborate CAS No. 77794-93-5

Benzyltriethylammonium tetrafluoroborate

Cat. No.: B051107
CAS No.: 77794-93-5
M. Wt: 279.13 g/mol
InChI Key: KJWXXJMAQURGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyltriethylammonium tetrafluoroborate, also known as this compound, is a useful research compound. Its molecular formula is C13H22BF4N and its molecular weight is 279.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Ionic Liquids : It has been used in the synthesis of various ionic liquids, characterized by techniques like FTIR, NMR, ESI-MS, and elemental analysis. These ionic liquids exhibit properties like low melting points and high water absorption, making them suitable for various applications (Zhang Guo-dong, 2012).

  • Ring-Opening Reactions in Organic Synthesis : It effectively induces ring-opening of aziridines, leading to the synthesis of novel sulfur heterocycles. This process highlights its utility in organic synthesis, especially in creating complex molecular structures (D. Sureshkumar et al., 2005).

  • Synthesis of Phosphorothioate Oligonucleotides : It acts as a sulfur-transfer reagent in the synthesis of phosphorothioate oligonucleotides, a key component in DNA and RNA research (M. Rao & K. Macfarlane, 1994).

  • Sulfur Transfer Reagent for Disulfides Synthesis : It is used as a superior sulfur transfer reagent for converting alkyl halides to disulfides, demonstrating its effectiveness in organic reactions under mild conditions (V. Polshettiwar et al., 2003).

  • Catalyst in Phase-Transfer Reactions : It has been modified to create fluorous catalysts for solid-liquid phase-transfer reactions, highlighting its adaptability in catalysis (G. Pozzi et al., 2009).

  • Electrochemical Applications : It has been used in the preparation of polypyrrole films, demonstrating significant strain and stress in electrochemical environments, indicating potential applications in electrochemical actuators or sensors (S. Hara et al., 2003).

  • Oxidative Cleavage of Ethers : It serves in the oxidative cleavage of benzylic ethers, showing its utility in the synthesis of aromatic aldehydes and alcohols from ethers (P. Pradhan et al., 2009).

  • Recyclable Reagents for Iodination : Polymer-bound forms of benzyltriethylammonium polyhalides have been developed as recyclable reagents for the selective iodination of amines and phenols (S. S. Mitra & K. Sreekumar, 1997).

Safety and Hazards

Benzyltriethylammonium tetrafluoroborate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautions include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes in contact with skin .

Mechanism of Action

Benzyltriethylammonium tetrafluoroborate, also known as N-Benzyl-N,N-diethylethanaminium tetrafluoroborate, is a compound with a wide range of applications in the field of organic synthesis

Mode of Action

The mode of action of this compound is largely dependent on its application. In organic synthesis, it often acts as a phase-transfer catalyst, facilitating the migration of a reactant from one phase to another .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In organic synthesis, its primary effect is to facilitate chemical reactions, leading to the formation of desired products .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has a melting point of 115 - 116 °C , suggesting that it is stable under normal room temperature but may decompose under high heat. It should be stored below +30°C .

Properties

IUPAC Name

benzyl(triethyl)azanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N.BF4/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;2-1(3,4)5/h7-11H,4-6,12H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWXXJMAQURGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+](CC)(CC)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60998994
Record name N-Benzyl-N,N-diethylethanaminium tetrafluoridoborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60998994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77794-93-5
Record name Benzenemethanaminium, N,N,N-triethyl-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77794-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-N,N-diethylethanaminium tetrafluoridoborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60998994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyltriethylammonium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.587
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyltriethylammonium tetrafluoroborate
Reactant of Route 2
Benzyltriethylammonium tetrafluoroborate
Reactant of Route 3
Benzyltriethylammonium tetrafluoroborate
Reactant of Route 4
Benzyltriethylammonium tetrafluoroborate
Reactant of Route 5
Benzyltriethylammonium tetrafluoroborate
Reactant of Route 6
Benzyltriethylammonium tetrafluoroborate
Customer
Q & A

Q1: What are the thermal properties of Benzyltriethylammonium tetrafluoroborate ([Nbz222]BF4)?

A1: [Nbz222]BF4 is a quaternary ammonium-based ionic liquid with a melting point below 100°C []. Thermogravimetric analysis (TGA) revealed that its thermal stability is lower than that of [Nbz222]HSO4 but higher than [Nbz222]Im and [Nbz222]H2PO4.

Q2: How was this compound ([Nbz222]BF4) characterized in the study?

A2: The researchers utilized various spectroscopic techniques to characterize the synthesized [Nbz222]BF4. These included Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and electrospray ionization mass spectrometry (ESI-MS). Elemental analysis was also performed to determine the compound's purity and composition [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.